(1R,3S)-2,2,3-Trimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentane-1-carboxylic acid
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Description
(1R,3S)-2,2,3-Trimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentane-1-carboxylic acid is a useful research compound. Its molecular formula is C14H24O4 and its molecular weight is 256.342. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is used as a reagent in the synthesis of jak1 kinase inhibitors . Jak1 kinase is a protein that plays a crucial role in the JAK-STAT signaling pathway, which is involved in processes such as immunity, cell division, cell death, and tumor formation .
Mode of Action
As a reagent in the synthesis of jak1 kinase inhibitors, it may contribute to the inhibition of jak1 kinase, thereby affecting the jak-stat signaling pathway .
Biochemical Pathways
The compound is involved in the JAK-STAT signaling pathway through its role in the synthesis of Jak1 kinase inhibitors . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity in the cell.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. In the case of Jak1 kinase inhibition, this could result in altered cell signaling, potentially affecting processes such as cell division and immune response .
Properties
IUPAC Name |
(1R,3S)-2,2,3-trimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4/c1-12(2,3)18-11(17)14(6)8-7-9(10(15)16)13(14,4)5/h9H,7-8H2,1-6H3,(H,15,16)/t9-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWRIYPVWGWPSD-LKFCYVNXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)OC(C)(C)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@H](C1(C)C)C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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